molecular formula C10H9Cl2N3 B1397225 2,6-dichloro-N-(cyclopenta-1,3-dien-1-yl)-N-methylpyrimidin-4-amine CAS No. 1332531-17-5

2,6-dichloro-N-(cyclopenta-1,3-dien-1-yl)-N-methylpyrimidin-4-amine

Cat. No. B1397225
M. Wt: 242.1 g/mol
InChI Key: UKHNQIUGBHLCEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dichloro-N-(cyclopenta-1,3-dien-1-yl)-N-methylpyrimidin-4-amine, often referred to as DCMPA, is an organochlorine compound with a wide range of applications in scientific research. DCMPA has been found to have various biochemical and physiological effects, and is used in various laboratory experiments to study its effects.

Scientific Research Applications

Crystal and Molecular Structures

The crystal and molecular structures of compounds closely related to 2,6-dichloro-N-(cyclopenta-1,3-dien-1-yl)-N-methylpyrimidin-4-amine have been studied. These studies often focus on the conformational differences and hydrogen-bonding interactions in the crystal structures, providing insights into the molecular behavior of similar compounds (Odell, McCluskey, Failes, & Tiekink, 2007).

Regioselectivity in Reactions

Research on compounds similar to 2,6-dichloro-N-(cyclopenta-1,3-dien-1-yl)-N-methylpyrimidin-4-amine has explored the regioselectivity in chemical reactions. For example, studies on the reaction of ammonia with certain pyrimidine derivatives have provided valuable information on the formation of specific aminopyrimidines, which could be applicable to similar compounds (Doulah, Eshtiagh-hosseini, Mirzaei, Nikpour, Fazlara, & Salimi, 2014).

Synthesis of Analogous Compounds

The synthesis of analogous compounds to 2,6-dichloro-N-(cyclopenta-1,3-dien-1-yl)-N-methylpyrimidin-4-amine has been a focus of several studies. For instance, research on the synthesis of MC-1220 analogs, which are related to the target compound, has contributed to the development of non-nucleoside reverse transcriptase inhibitors for HIV-1 treatment (Loksha, Pedersen, Loddo, & la Colla, 2016).

Application in Medicinal Chemistry

Studies on compounds similar to 2,6-dichloro-N-(cyclopenta-1,3-dien-1-yl)-N-methylpyrimidin-4-amine have explored their potential applications in medicinal chemistry. For example, research on molecules like 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, which have structural similarities, has revealed their significance in treating hypertension and acting as potential receptor agonists (Aayisha, Devi, Janani, Muthu, Raja, & Sevvanthi, 2019).

properties

IUPAC Name

2,6-dichloro-N-cyclopenta-1,3-dien-1-yl-N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3/c1-15(7-4-2-3-5-7)9-6-8(11)13-10(12)14-9/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHNQIUGBHLCEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC1)C2=CC(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dichloro-N-(cyclopenta-1,3-dien-1-yl)-N-methylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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